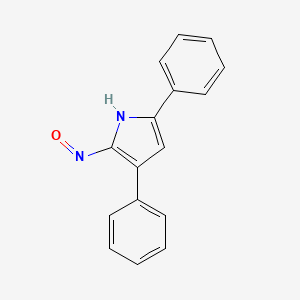![molecular formula C18H14O4S2 B14278776 5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 168641-43-8](/img/structure/B14278776.png)
5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine): is a conjugated organic compound with an intriguing structure. It consists of two 2,3-dihydrothieno[3,4-b][1,4]dioxine rings bridged by a central 1,4-phenylene unit. The compound’s aromatic character and fused ring system make it an interesting subject for study.
Preparation Methods
Synthesis Routes:: Several synthetic routes exist for this compound. One common method involves the coupling of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives with a 1,4-dibromo- or 1,4-dichlorobenzene precursor. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, are often employed.
Reaction Conditions:: The reaction typically occurs under an inert atmosphere (nitrogen or argon) using a base (e.g., n-BuLi) to generate the reactive intermediate. Anhydrous conditions are crucial to prevent side reactions.
Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous-flow processes or optimized batch reactions. Scale-up considerations include safety, yield, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, yielding various oxidation states.
Reduction: Reduction processes lead to the formation of reduced derivatives.
Substitution: Substituents on the phenylene ring can be modified via nucleophilic substitution reactions.
Oxidation: Oxidants like mCPBA or DDQ.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., Grignard reagents) in appropriate solvents.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidative coupling can yield π-conjugated polymers or oligomers.
Scientific Research Applications
Chemistry::
Organic Electronics: The compound’s π-conjugated structure makes it useful in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Materials Science: It contributes to conductive polymers and functional materials.
Biocompatibility: Investigations explore its potential in biosensors and drug delivery systems.
Antioxidant Properties: Its aromatic rings may exhibit antioxidant effects.
Electrochromic Devices: Applications in smart windows and displays.
Photovoltaics: As part of organic solar cells.
Mechanism of Action
The compound’s effects likely involve interactions with molecular targets or pathways related to its electronic structure. Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
While there are limited reported crystal structures of related compounds (e.g., 3,4-ethylenedioxythiophene azomethine derivatives ), this compound’s unique combination of aromatic rings and heterocycles sets it apart.
Properties
CAS No. |
168641-43-8 |
|---|---|
Molecular Formula |
C18H14O4S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C18H14O4S2/c1-2-12(18-16-14(10-24-18)20-6-8-22-16)4-3-11(1)17-15-13(9-23-17)19-5-7-21-15/h1-4,9-10H,5-8H2 |
InChI Key |
VQXXYLBCWJZMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC=C(C=C3)C4=C5C(=CS4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

methanone](/img/structure/B14278765.png)


